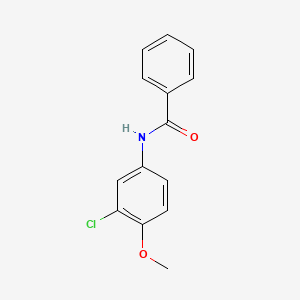

![molecular formula C12H12N4O4S2 B5512397 N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions with aldehydes, acetyl chloride, and hydrazine hydrate, leading to various acetamide derivatives. For instance, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with aldehydes yields substituted hydrazino acetamides, showcasing a method for producing compounds with potential antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their geometrical features and intermolecular interactions. For example, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits specific orientations and hydrogen bonding patterns, providing insights into the structural basis of its properties (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide derivatives are diverse, including amidation and hydrolysis. These reactions result in various derivatives with different chemical properties, such as N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide, showcasing the compound's versatility in chemical synthesis (Xu & Trudell, 2005).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility and crystalline structure, are crucial for their application in various fields. Studies like the synthesis and evaluation of BPTES analogs reveal the impact of structural modifications on solubility, a key physical property affecting the compound's utility (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and interaction with other molecules, are essential for understanding their potential uses. For example, the synthesis of novel bi-heterocycles as valuable anti-diabetic agents shows how the chemical properties of acetamide derivatives can be harnessed for therapeutic purposes (Abbasi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

One significant application of N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide derivatives is in the synthesis of novel compounds with potent antimicrobial properties. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of microbial strains. The structural modification of this compound has led to the development of new heterocyclic compounds that incorporate a sulfamoyl moiety, which is suitable for use as antimicrobial agents. These compounds have been found to exhibit significant anti-bacterial and anti-fungal activities, making them potential candidates for the development of new antimicrobial drugs (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Antimalarial and Antiviral Properties

Another research focus has been on the antimalarial and antiviral properties of derivatives of this compound. Investigations into the reactivity of this compound with nitrogen nucleophiles have led to the synthesis of derivatives with significant in vitro antimalarial activity. These studies have also examined the compounds' ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), revealing that some derivatives exhibit excellent antimalarial activity with low cytotoxicity. Additionally, theoretical calculations and molecular docking studies have provided insights into the compounds' potential mechanisms of action against malaria and other viral infections (Fahim, Asmaa M., & Ismael, Eman H. I., 2021).

Carbonic Anhydrase Inhibition

Research has also explored the use of this compound derivatives as inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. Studies have synthesized various derivatives and tested them as inhibitors of different isoforms of human carbonic anhydrase. Some of these derivatives have shown low nanomolar inhibition constants, suggesting their potential as drug candidates for treating diseases like cancer, obesity, epilepsy, and glaucoma. The structure-activity relationship studies have provided valuable insights into the design of more potent inhibitors (Carta, F., Birkmann, A., Pfaff, Tamara, et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(benzenesulfonamidocarbamoyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c1-8(17)13-12-14-10(7-21-12)11(18)15-16-22(19,20)9-5-3-2-4-6-9/h2-7,16H,1H3,(H,15,18)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPRLTDYSTXZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)

![1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)

![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)

![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)

![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5512404.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)